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Introduction to LSM10
LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein

(snRNP) complex. This complex plays an essential, highly specialized role in the 3'-end

processing of replication-dependent histone pre-mRNAs.[1][2][3] Unlike the majority of

eukaryotic mRNAs, histone mRNAs are not polyadenylated. Instead, they terminate in a

conserved stem-loop structure, and the formation of this 3' end is mediated by the U7 snRNP.

[1][2] The U7 snRNP core consists of five canonical Sm proteins (B, D3, E, F, and G) and two

U7-specific proteins, LSM10 and LSM11, which replace the SmD1 and SmD2 proteins found in

spliceosomal snRNPs.[1][3][4] This unique composition confers the U7 snRNP its specificity for

histone pre-mRNAs.

The precise processing of histone pre-mRNAs is vital for the proper regulation of histone

protein levels, which are tightly coupled to DNA replication during the S phase of the cell cycle.

Consequently, LSM10 is implicated in the regulation of cell cycle progression, particularly the

G1/S transition.[5] Given the fundamental importance of histone production for cell proliferation

and genome integrity, dysfunction of LSM10 and the U7 snRNP complex can have severe
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consequences. Studies in Drosophila have shown that mutations in Lsm10 are lethal and lead

to defects in histone pre-mRNA processing.[1][6] A global knockout of the Lsm10 gene in mice

is expected to be embryonically lethal, underscoring the necessity for conditional knockout

models to investigate its function in specific tissues and at different developmental stages.[7]

The Need for a Conditional Knockout Approach
A conditional knockout (cKO) mouse model is an indispensable tool for studying the function of

essential genes like Lsm10. The Cre-loxP system is the most widely used technology for

generating cKO mice.[8] This system allows for the targeted deletion of a gene in a specific cell

type or at a particular time point, thereby bypassing embryonic lethality and enabling the study

of gene function in adult animals or specific developmental contexts.

By generating mice with a "floxed" Lsm10 allele (where critical exons are flanked by loxP sites),

researchers can cross these mice with various Cre-driver lines that express Cre recombinase

under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes

the loxP sites and excises the intervening DNA sequence, leading to the inactivation of the

Lsm10 gene only in the cells where Cre is expressed. This approach allows for the

investigation of the tissue-specific roles of LSM10 in processes such as neurogenesis,

hematopoiesis, and tumorigenesis.

Expected Phenotypes and Research Applications
Based on the known function of LSM10, the following phenotypes and research applications

are anticipated in Lsm10 conditional knockout mice:

Impaired Cell Proliferation and Tissue Homeostasis: Tissue-specific deletion of Lsm10 is

expected to disrupt histone pre-mRNA processing, leading to a shortage of core histones

and subsequent defects in DNA replication and cell division. This could manifest as reduced

tissue growth, impaired tissue repair, and defects in the maintenance of highly proliferative

tissues like the hematopoietic system or the intestinal epithelium.

Developmental Defects: Conditional knockout of Lsm10 in specific progenitor cell

populations during development would allow for the detailed study of its role in

organogenesis. For example, deletion in neuronal progenitors could reveal functions in brain

development.
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Genome Instability: Inadequate histone supply due to LSM10 deficiency could lead to

defects in chromatin assembly, potentially resulting in increased DNA damage and genome

instability. This could be investigated in the context of cancer development and aging.

Drug Discovery Target Validation: The essential role of LSM10 in cell proliferation makes it a

potential target for anti-cancer therapies. Lsm10 cKO mice could serve as a valuable in vivo

platform to validate the therapeutic potential of inhibiting LSM10 function in specific cancer

types.

Data Presentation
Disclaimer:As of the generation of this document, there is a lack of published literature detailing

the experimental outcomes from Lsm10 conditional knockout mouse models. The following

tables present hypothetical, yet biologically plausible, quantitative data that one might expect to

obtain from such studies, based on the known function of LSM10.

Table 1: Analysis of Histone mRNA Processing in Lsm10 cKO Tissues

Tissue Genotype

Ratio of Processed
to Unprocessed
Histone H3 mRNA
(Northern Blot
Quantification)

Percentage of
Polyadenylated
Histone H3 mRNA
(qRT-PCR)

Liver Lsm10flox/flox 1.00 ± 0.05 2.1 ± 0.5%

Alb-Cre;

Lsm10flox/flox
0.23 ± 0.03 45.8 ± 3.2%

Brain Lsm10flox/flox 1.00 ± 0.07 1.8 ± 0.4%

Nestin-Cre;

Lsm10flox/flox
0.31 ± 0.04 39.5 ± 2.8%

Table 2: Cell Cycle Analysis of Lsm10-deficient Hematopoietic Progenitor Cells
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Cell
Population

Genotype % in G1 Phase % in S Phase
% in G2/M
Phase

LSK cells Lsm10flox/flox 45.3 ± 2.1 40.1 ± 1.8 14.6 ± 1.1

Vav-Cre;

Lsm10flox/flox
68.2 ± 3.5 15.7 ± 2.4 16.1 ± 1.9

Experimental Protocols
Protocol 1: Generation of Lsm10 Conditional Knockout
Mice
This protocol outlines the general steps for generating a floxed Lsm10 mouse line using

CRISPR/Cas9 technology and subsequent breeding to generate tissue-specific knockouts.

1. Design of Targeting Strategy:

Identify critical exons of the Lsm10 gene. Disruption of these exons should lead to a
frameshift mutation and a non-functional protein.
Design single guide RNAs (sgRNAs) to target the introns flanking the critical exon(s).
Design two single-stranded oligodeoxynucleotide (ssODN) donor templates, each containing
a loxP site and homology arms corresponding to the regions flanking the sgRNA cut sites.

2. Generation of Floxed Founder Mice:

Prepare a microinjection mix containing Cas9 mRNA, the designed sgRNAs, and the ssODN
donor templates.
Microinject the mix into the pronuclei of fertilized mouse zygotes (e.g., from C57BL/6N
strain).
Implant the microinjected zygotes into pseudopregnant female mice.
Genotype the resulting pups by PCR using primers that can distinguish the wild-type, floxed,
and potential deletion alleles. Sequence the PCR products to confirm the correct insertion of
the loxP sites.

3. Establishment of the Lsm10flox/flox Line:
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Breed the founder mice carrying the floxed allele with wild-type mice to establish germline
transmission.
Intercross the heterozygous (Lsm10flox/+) offspring to generate homozygous
(Lsm10flox/flox) mice.
Confirm the genotype and normal expression of LSM10 in the absence of Cre recombinase.

4. Generation of Tissue-Specific Knockout Mice:

Cross the Lsm10flox/flox mice with a desired Cre-driver mouse line (e.g., Alb-Cre for liver-
specific knockout, Nestin-Cre for neuronal progenitor-specific knockout, or Vav-Cre for
hematopoietic system-specific knockout).
Genotype the offspring to identify mice with the genotype: Cre-driver; Lsm10flox/flox. These
are the experimental cKO mice. Use Lsm10flox/flox littermates that do not carry the Cre
transgene as controls.

Protocol 2: Analysis of Histone pre-mRNA Processing
by Northern Blot
1. RNA Extraction:

Isolate total RNA from the tissue of interest (e.g., liver from Alb-Cre; Lsm10flox/flox mice and
control littermates) using a TRIzol-based method or a commercial kit.
Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose
gel.

2. Denaturing Agarose Gel Electrophoresis:

Prepare a 1.2% agarose gel containing formaldehyde.
Denature 10-20 µg of total RNA per sample by heating in formaldehyde-containing loading
buffer.
Separate the RNA by electrophoresis.

3. Northern Transfer:

Transfer the separated RNA from the gel to a positively charged nylon membrane via
capillary transfer overnight.
UV-crosslink the RNA to the membrane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Probe Labeling and Hybridization:

Prepare a DNA probe corresponding to a histone gene (e.g., Histone H3) and a probe for a
loading control (e.g., GAPDH).
Label the probe with 32P-dCTP using a random priming labeling kit.
Pre-hybridize the membrane in a suitable hybridization buffer.
Add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 65°C).

5. Washing and Detection:

Wash the membrane with increasing stringency to remove unbound probe.
Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe.
Quantify the band intensities using densitometry software. The presence of a larger,
unprocessed histone mRNA band in the cKO samples is indicative of a processing defect.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
1. Cell Isolation:

Isolate single-cell suspensions from the tissue of interest. For hematopoietic cells, isolate
bone marrow and prepare a single-cell suspension.
Perform red blood cell lysis if necessary.

2. Staining for Surface Markers (Optional):

If analyzing a specific cell population, stain the cells with fluorescently conjugated antibodies
against cell surface markers (e.g., for hematopoietic stem and progenitor cells, use a cocktail
of antibodies to identify the LSK population).

3. Fixation and Permeabilization:

Fix the cells in 70% ethanol and store them at -20°C overnight to ensure proper fixation.
Wash the cells to remove the ethanol.

4. DNA Staining:

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium
iodide or DAPI) and RNase A.
Incubate for 30 minutes at room temperature in the dark.
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5. Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and
G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
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Caption: Histone pre-mRNA 3'-end processing pathway.
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Caption: Workflow for generating Lsm10 conditional knockout mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15548853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LSM10

Functional U7 snRNP

essential component

Histone pre-mRNA
3' end Processing

mediates

Sufficient Histone Proteins

leads to

Proper Chromatin Assembly
during S phase

enables

G1/S Phase Transition

required for

Cell Proliferation

Click to download full resolution via product page

Caption: LSM10's role in cell cycle progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15548853?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743060/
https://www.researchgate.net/figure/Histone-pre-mRNA-processing-A-The-two-cis-elements-required-for-processing-in-the_fig1_7068034
https://pmc.ncbi.nlm.nih.gov/articles/PMC5645032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC196468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC196468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC196468/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=LSM10
https://pubmed.ncbi.nlm.nih.gov/19620235/
https://pubmed.ncbi.nlm.nih.gov/19620235/
https://www.genoway.com/fr-fr/product/knockout-mouse-models/lsm10
https://www.genoway.com/fr-fr/product/knockout-mouse-models/lsm10
https://www.genoway.com/product/custom/tissue-specific-ko-mouse
https://www.benchchem.com/product/b15548853#application-of-conditional-knockout-mouse-models-to-study-lsm10-function
https://www.benchchem.com/product/b15548853#application-of-conditional-knockout-mouse-models-to-study-lsm10-function
https://www.benchchem.com/product/b15548853#application-of-conditional-knockout-mouse-models-to-study-lsm10-function
https://www.benchchem.com/product/b15548853#application-of-conditional-knockout-mouse-models-to-study-lsm10-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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